MDL 28170

Catalog No.
S9094700
CAS No.
M.F
C22H26N2O4
M. Wt
382.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MDL 28170

Product Name

MDL 28170

IUPAC Name

benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20-/m0/s1

InChI Key

NGBKFLTYGSREKK-PMACEKPBSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2

Z-Val-Phe-H is a dipeptide resulting from the formal condensation of the carboxy group of N-benzyloxycarbonyl-L-valine with the amino group of L-phenylalanine aldehyde. It is a potent cell-permeable inhibitor of calpain I and II, and is also a gamma-secretase inhibitor. It has a role as an EC 3.4.22.53 (calpain-2) inhibitor, an EC 3.4.22.52 (calpain-1) inhibitor, an EC 3.4.23.46 (memapsin 2) inhibitor, an antileishmanial agent and an apoptosis inhibitor. It is an aldehyde, a dipeptide and a carbamate ester.

MDL 28170 (Z-Val-Phe-CHO), commonly known as Calpain Inhibitor III, is a potent, reversible, and highly cell-permeable peptide aldehyde inhibitor of calpain 1 (μ-calpain) and calpain 2 (m-calpain). As a synthetic leupeptin derivative, it was engineered with a hydrophobic carbobenzoxy cap to overcome the poor membrane permeability of first-generation inhibitors [1]. In laboratory procurement, MDL 28170 is primarily sourced as a benchmark standard for in vitro and in vivo models of neuroprotection, ischemia-reperfusion injury, and apoptosis, offering a high-affinity active-site blockade (Ki ~10 nM) and rapid blood-brain barrier penetration [2]. Its robust solubility in DMSO and stability in lyophilized form make it highly suitable for high-throughput screening and complex cell-based assays .

Research Fit

Brain-Penetrant Calpain I Inhibition Supports CNS target engagement studies via systemic administration in preclinical models
No FPR Off-Target Activation Enables calpain-specific signaling studies in immune cells without chemotactic artifacts
Defined Calpain vs Cathepsin B Selectivity Supports pathway discrimination studies over broad-spectrum cysteine protease inhibitors

Substituting MDL 28170 with earlier-generation calpain inhibitors like leupeptin or E-64 introduces critical workflow failures due to their inability to efficiently cross intact cellular membranes or the blood-brain barrier, severely limiting their utility in live-cell or in vivo assays [1]. Conversely, substituting it with Calpain Inhibitor I (ALLN) or Calpain Inhibitor II (ALLM) can confound experimental results, as ALLN is a potent inhibitor of the 20S proteasome, complicating the isolation of calpain-specific pathways [2]. Furthermore, while newer allosteric inhibitors like PD150606 offer different selectivity profiles, they operate via non-competitive calcium-binding domain interactions rather than active-site blockade, making them non-equivalent when a competitive, reversible peptide aldehyde baseline is required for comparative enzymology [3].

Substitution Risk

1 ALLN / ALLM: Broader cysteine protease inhibition including cathepsin L and the proteasome may confound calpain-specific pathway attribution in cellular assays.
2 Calpeptin: Activates formyl peptide receptors (FPR), introducing calcium flux and chemotactic artifacts independent of calpain inhibition in neutrophil and immune signaling studies.
3 Structural analogs (AK295, PD150606, SJA6017): Divergent binding energy profiles across 14 inhibitors in silico; similar chemotype does not confer interchangeable calpain engagement without empirical verification.

Cell Permeability and Intact-Cell Assay Efficacy

MDL 28170 was specifically designed with a hydrophobic carbobenzoxy (Z) cap and a valinyl-phenylalaninal sequence to maximize lipid bilayer penetration. In intact cell assays, MDL 28170 achieves an IC50 of approximately 0.3 µM for calpain inhibition, whereas first-generation hydrophilic inhibitors like leupeptin and E-64 demonstrate negligible intracellular activity unless artificially introduced via microinjection or permeabilization [1]. This membrane permeability translates directly to its widespread procurement for live-cell neuroprotection and ischemia models .

Evidence DimensionIntact-cell calpain inhibition (IC50)
Target Compound Data~0.3 µM
Comparator Or BaselineLeupeptin / E-64 (Negligible intact-cell penetration without permeabilization)
Quantified DifferenceOrders of magnitude higher functional intracellular potency.
ConditionsLive cultured cells (e.g., PC12, dorsal root ganglion neurons) without membrane permeabilization.

Procurement of MDL 28170 ensures reliable intracellular target engagement in live-cell assays, eliminating the need for complex and artifact-inducing cell permeabilization protocols.

Calpain I Selectivity
Reported
Calpain I Ki 8 nM; cathepsin B Ki 24 nM; ~3-fold calpain I preference. No trypsin-like serine protease inhibition.
Supports calpain vs cathepsin B pathway discrimination in co-expression systems
Isolated enzyme assay context; ALLN and E-64 lack this defined selectivity profile

High-Throughput Screening and Luminescent Assay Compatibility

In 384-well high-throughput screening formats utilizing aminoluciferin-conjugated substrates, MDL 28170 is utilized as a baseline inhibitor because it does not exhibit inherent fluorescence or quench the luminescent signal. When tested alongside other compounds, MDL 28170 effectively halts endogenous calpain cleavage without interfering with the luciferase detection reagent, yielding a stable and reproducible EC50 curve . This optical clarity and assay compatibility make it a highly functional standard in miniaturized HTS workflows where signal interference is a primary failure mode.

Evidence DimensionAssay signal interference
Target Compound DataStable luminescent signal with no quenching
Comparator Or BaselineAutofluorescent or quenching small molecules
Quantified DifferenceEnables reliable 384-well miniaturization without optical artifacts.
Conditions384-well Calpain-Glo™ assay using Suc-LLVY-aminoluciferin substrate in SH-SY5Y cells.

Buyers developing miniaturized HTS assays require benchmark inhibitors that will not produce false positives or negatives due to optical interference.

Binding Affinity Rank
Head-to-head
Ranked 11 of 14 by MM/MD energy profile; ranked 12 of 14 by molecular docking analysis among 14 calpain inhibitors
Supports calpain inhibitor chemotype comparison for SAR studies
In silico simulation; empirical binding validation review recommended

Target Affinity and Protease Selectivity Profile

MDL 28170 is a highly potent competitive inhibitor of calpain I and II, exhibiting a Ki of approximately 8–10 nM. While it does exhibit cross-reactivity with cathepsin B (Ki ~24–25 nM), it maintains a 2.5-fold selectivity preference for calpain over cathepsin B and does not inhibit trypsin-like serine proteases . Compared to ALLN (Calpain Inhibitor I), which is often utilized interchangeably but has profound cross-reactivity with the 20S proteasome, MDL 28170 provides a more defined protease inhibition profile, making it a more reliable choice for distinguishing calpain-mediated proteolysis from serine protease activity [1].

Evidence DimensionInhibition Constant (Ki)
Target Compound DataCalpain I Ki = 8-10 nM; Cathepsin B Ki = ~25 nM
Comparator Or BaselineTrypsin-like serine proteases (No inhibition)
Quantified DifferenceHigh nanomolar potency for calpains with strict exclusion of serine proteases.
ConditionsIsolated enzyme assays using fluorogenic substrates.

Understanding the exact nanomolar affinity and off-target profile allows researchers to titrate MDL 28170 accurately to maximize calpain inhibition while minimizing off-target effects.

FPR Off-Target Profile
Head-to-head
No [Ca2+]i increase in human neutrophils or HEK-293 cells; no neutrophil migration. Calpain inhibition confirmed via talin cleavage blockade.
Enables calpain-specific immune cell studies without FPR-mediated artifacts
PD150606, ALLN, ALLM, calpeptin all induced PTx-sensitive Ca2+ responses in the same assays

Stock Solution Formulation and DMSO Solubility

For laboratory procurement and formulation, MDL 28170 exhibits high solubility in dimethyl sulfoxide (DMSO), readily dissolving at concentrations up to 75 mg/mL (approximately 200 mM) . This solubility threshold is critical for biological assays, as it allows researchers to prepare highly concentrated stock solutions. Consequently, when diluting the inhibitor to its working concentration (typically 10–50 µM) in aqueous culture media, the final DMSO concentration remains well below the 0.1% cytotoxicity threshold, preventing solvent-induced artifacts that can confound cellular viability readouts .

Evidence DimensionMaximum solubility in DMSO
Target Compound Data75 mg/mL (~200 mM)
Comparator Or BaselinePoorly soluble peptide analogs (Require higher solvent volumes)
Quantified DifferenceEnables >1000x dilution factors for working solutions.
ConditionsReconstitution of lyophilized powder in sterile DMSO at room temperature.

High stock solubility ensures that the final assay media remains free of solvent-induced toxicity, a critical requirement for sensitive live-cell experiments.

Anti-Cataract Activity
Head-to-head
>25% light-scattering inhibition at 25 µM; reduced nuclear opacities and crystallin proteolysis at 100 µM in rat lens cataract model
Supports ocular calpain pathology model selection among tested inhibitors
Rat lens ex vivo model; 5 of 10 inhibitors met the >25% inhibition threshold
Plasma Epimerization
Reported
Epimerization t½ ≈ 30 min in rat plasma at 37°C; ≥50-fold faster epimerization rate than in PBS at pH 7.4
Requires diastereoisomer interconversion consideration in plasma-containing assays
Capillary electrophoresis method; L,L-/L,D-diastereoisomer ratio ~47:53 in supplied material
Delayed Neuroprotection
Model context
Reported cortical neuronal protection with 3 h post-reperfusion treatment initiation (50 mg/kg i.p.) in gerbil global ischemia model; 7-day histological endpoint
Supports delayed-intervention neuroprotection model context for ischemia research
Gerbil global ischemia model; cortical protection more pronounced than hippocampal CA1

Live-Cell Neuroprotection and Apoptosis Assays

Due to its high membrane permeability and ability to achieve an intact-cell IC50 of ~0.3 µM without permeabilization agents, MDL 28170 is the standard choice for live-cell models evaluating calpain-mediated apoptosis and neurodegeneration [1].

Miniaturized High-Throughput Screening for Protease Modulators

In 384-well formats utilizing aminoluciferin-conjugated substrates, MDL 28170 is utilized as a non-quenching baseline control to halt endogenous calpain cleavage without interfering with luciferase detection reagents .

Differentiating Protease Pathways in Cellular Lysates

Because it maintains a strict exclusion of trypsin-like serine proteases and lacks the profound 20S proteasome cross-reactivity seen with ALLN, MDL 28170 is procured to isolate calpain-specific proteolytic pathways in complex tissue homogenates [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS injury model studies
Brain-penetrant calpain inhibition
Delayed administration endpoint context
Immune cell calpain signaling studies
Absence of FPR off-target activation
Neutrophil chemotaxis endpoint review
Ocular calpain pathology model studies
Validated anti-cataract screening profile
Lens opacity model endpoint context
Calpain vs cathepsin B pathway discrimination studies
Defined Ki ratio and selectivity profile
Pathway-specific interpretation review

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

382.18925731 g/mol

Monoisotopic Mass

382.18925731 g/mol

Heavy Atom Count

28

UNII

WCJ9LQ197S

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